molecular formula C8H4N2O3 B2496982 3-Cyano-2-nitrobenzaldehyde CAS No. 114344-00-2

3-Cyano-2-nitrobenzaldehyde

Cat. No.: B2496982
CAS No.: 114344-00-2
M. Wt: 176.131
InChI Key: HUGYRUWVKNAJOH-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-nitrobenzaldehyde typically involves the nitration of benzaldehyde derivatives. One common method is the direct nitration of benzaldehyde with a mixture of nitric and sulfuric acids. The reaction is carried out at low temperatures (5-10°C) to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The nitration process is followed by purification steps such as recrystallization and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyano-2-nitrobenzaldehyde is used in a variety of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 3-Cyano-2-nitrobenzaldehyde is unique due to the presence of both the cyano and nitro groups in specific positions on the benzaldehyde ring. This unique combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

3-formyl-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGYRUWVKNAJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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